![molecular formula C14H13N3O4 B187899 Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate CAS No. 5633-84-1](/img/structure/B187899.png)
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that is synthesized using a specific method. In
Wirkmechanismus
The mechanism of action of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is not fully understood. However, it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain.
Biochemische Und Physiologische Effekte
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Additionally, it has been found to exhibit antioxidant activity, which can be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate in lab experiments is its potential as a candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it challenging to optimize its effectiveness.
Zukünftige Richtungen
There are several future directions for the research and development of Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate. One of the primary directions is to further investigate its mechanism of action to optimize its effectiveness as a potential anticancer drug. Additionally, further research can be conducted to explore its potential applications in the treatment of various inflammatory diseases. Another direction for future research is to investigate the potential of this compound as an antioxidant and its potential use in the prevention of oxidative stress-related diseases. Finally, research can be conducted to explore the potential of this compound as a lead compound for the development of new drugs with improved efficacy and fewer side effects.
Conclusion
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of the compound with purity greater than 95%. It has potential applications in the field of medicinal chemistry, exhibiting significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases. Its mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which play a role in inflammation and pain. Its potential as a lead compound for the development of new drugs with improved efficacy and fewer side effects makes it an exciting area of research for the future.
Synthesemethoden
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate is synthesized by the reaction of 2-methylphenylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with methyl iodide to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with purity greater than 95%.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate has potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antitumor activity against various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. It has also been found to possess anti-inflammatory and analgesic properties, which can be useful in the treatment of various inflammatory diseases.
Eigenschaften
CAS-Nummer |
5633-84-1 |
|---|---|
Produktname |
Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate |
Molekularformel |
C14H13N3O4 |
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
methyl 5-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H13N3O4/c1-7-5-3-4-6-8(7)17-12(18)9-10(13(17)19)15-16-11(9)14(20)21-2/h3-6,9-10,15H,1-2H3 |
InChI-Schlüssel |
IIIAVTLDDGZKOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C2=O)NN=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





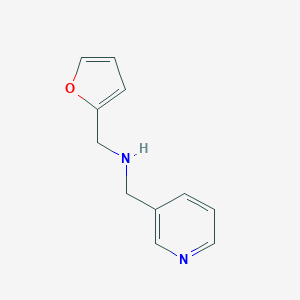
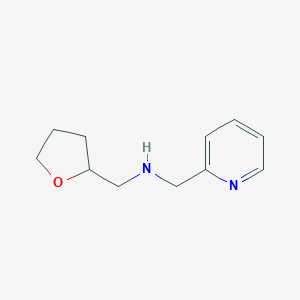
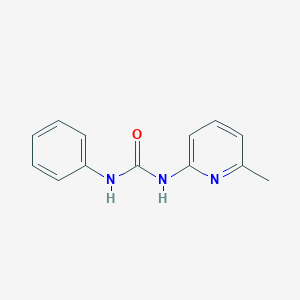
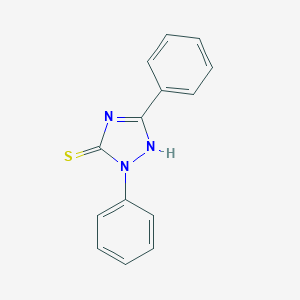
![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)
![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)
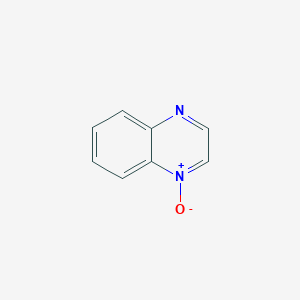
![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
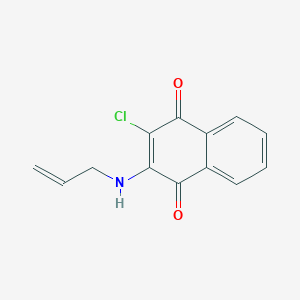
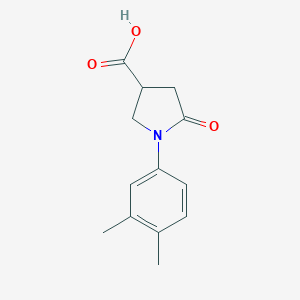
![5-Furan-2-yl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B187842.png)